molecular formula C6H11N B1293782 Isocapronitrile CAS No. 542-54-1

Isocapronitrile

Cat. No. B1293782
CAS RN: 542-54-1
M. Wt: 97.16 g/mol
InChI Key: DUJMVKJJUANUMQ-UHFFFAOYSA-N
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Patent
US04695295

Procedure details

A mixture of about 50.g grams (0.515 mole) isoamyl cyanide, about 31.5 grams (0.515 mole) ethanolamine, and about 3.2 grams (0.012 mole) cadmium acetate dihydrate is heated to about 115 degrees C. to about 125 degrees C. and stirred under nitrogen for about two days. The product is distilled under vacuum and the fraction boiling at about 81 degrees C. to about 84 degrees C. at about 29 mmHg is collected.
[Compound]
Name
50.g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.515 mol
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]#[N:7])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH2:8]([CH2:10]N)[OH:9]>O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C>[CH2:1]([C:6]1[O:9][CH2:8][CH2:10][N:7]=1)[CH2:2][CH:3]([CH3:5])[CH3:4] |f:2.3.4.5.6|

Inputs

Step One
Name
50.g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.515 mol
Type
reactant
Smiles
C(CC(C)C)C#N
Name
Quantity
31.5 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
3.2 g
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
and stirred under nitrogen for about two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to about 125 degrees C
DISTILLATION
Type
DISTILLATION
Details
The product is distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to about 84 degrees C
CUSTOM
Type
CUSTOM
Details
at about 29 mmHg is collected

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(CC(C)C)C=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.